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Compound of Interest

Compound Name: 6-bromo-N-methylpyridin-2-amine

Cat. No.: B183247 Get Quote

Application Note: N-alkylation of 6-bromo-pyridin-2-
amine
Audience: Researchers, scientists, and drug development professionals.

Introduction
N-alkylated aminopyridines are pivotal structural motifs in medicinal chemistry and materials

science. Specifically, N-substituted 6-bromo-pyridin-2-amine serves as a versatile intermediate

for the synthesis of a broad spectrum of bioactive molecules and functional materials.[1] The

amino group at the 2-position allows for the introduction of various alkyl substituents, while the

bromo- functionality at the 6-position provides a reactive handle for subsequent cross-coupling

reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the construction of

complex molecular architectures.[1][2] This document provides a detailed experimental

procedure for the selective N-monoalkylation of 6-bromo-pyridin-2-amine.

Primary Experimental Protocol: N-Alkylation using
Alkyl Halide under Pressure
This protocol is adapted from established methodologies for the amination of halopyridines,

which utilize elevated temperature and pressure to facilitate the reaction with alkylamines.[1][3]

This method is particularly effective for achieving mono-alkylation with primary alkylamines.
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Materials:

6-bromo-pyridin-2-amine (CAS: 19798-81-3)

Alkylamine solution (e.g., Methylamine, 2.0 M solution in EtOH)

Anhydrous solvent (e.g., Ethanol or DMF)

Ethyl acetate (EtOAc)

Water (H₂O)

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Equipment:

Heavy-walled pressure tube with a screw cap and O-ring

Stir bar

Oil bath with a magnetic stirrer hotplate

Rotary evaporator

Standard laboratory glassware

Thin-layer chromatography (TLC) plates and chamber

Column chromatography setup

NMR spectrometer and/or Mass Spectrometer for analysis

Procedure:

Reaction Setup:
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To a heavy-walled pressure tube containing a magnetic stir bar, add 6-bromo-pyridin-2-

amine (1.0 equiv.).

Add the desired anhydrous solvent (e.g., Ethanol, approx. 0.1-0.2 M concentration).

Add the alkylamine solution (e.g., methylamine in EtOH, 1.5-2.0 equiv.).

Securely seal the pressure tube with the screw cap.

Reaction:

Place the sealed tube in an oil bath preheated to 100-150 °C.[1]

Stir the reaction mixture vigorously for 12-24 hours.[1]

Monitor the reaction progress by TLC until the starting material is consumed.

Work-up and Isolation:

Allow the reaction mixture to cool to room temperature.

Carefully open the pressure tube.

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the

solvent.[1][4]

Partition the resulting residue between ethyl acetate and water.[1]

Separate the layers and extract the aqueous layer two more times with ethyl acetate.

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][4]

Purification and Analysis:

Filter off the drying agent (Na₂SO₄) and concentrate the filtrate under reduced pressure.[1]

[4]

Purify the crude residue by column chromatography on silica gel, using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexanes).[1][2][4]
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Combine the fractions containing the pure product and concentrate under reduced

pressure.

Characterize the final product by NMR and/or Mass Spectrometry to confirm its identity

and purity.

Alternative Methodologies
While the pressure tube method is robust, other conditions can be employed for N-alkylation,

often under milder conditions, depending on the substrate and alkylating agent.

Base-Mediated Alkylation at Room Temperature: For more reactive alkyl halides, the reaction

can sometimes be performed at room temperature in a polar aprotic solvent like DMF or

acetonitrile, using a suitable base such as K₂CO₃ or an organic base like triethylamine (TEA)

or diisopropylethylamine (DIPEA).[5][6] The choice of base can be critical for achieving

selective mono-alkylation over di-alkylation.[5]

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful

method for forming C-N bonds and can be applied to the N-arylation or N-alkylation of

aminopyridines.[2] A typical system involves a palladium catalyst (e.g., Pd₂(dba)₃), a

phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu) in an anhydrous solvent like

toluene.[2]

Quantitative Data Summary
The yield of the N-alkylation reaction is dependent on the specific alkylating agent, solvent,

temperature, and base used. The following table provides representative data for the N-

alkylation of aminopyridines.
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Starting
Material

Alkylating
Agent

Conditions Product Yield (%) Reference

2,6-

Dibromopyridi

ne

Methylamine

Pressure

tube, high

temp.

2-Bromo-6-

methylamino

pyridine

54.1% [3]

Benzylamine·

HBr

n-

Butylbromide

DMAP, DMF,

20-25 °C

N-

Butylbenzyla

mine

79% [5]

Benzylamine·

HBr

n-

Butylbromide

Triethylamine

, DMF, 20-25

°C

N-

Butylbenzyla

mine

76% [5]

Note: Data for benzylamine is included to illustrate the effect of different bases on reaction yield

under mild conditions.[5]

Experimental Workflow Diagram
The following diagram illustrates the general workflow for the primary experimental protocol

described above.
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Reaction Setup

Reaction

Work-up & Isolation

Purification & Analysis

Add 6-bromo-pyridin-2-amine
and solvent to pressure tube

Add alkylamine solution

Seal pressure tube securely

Heat in oil bath
(100-150 °C)

Maintain reaction for 12-24 h
(Monitor by TLC)

Cool reaction to RT

Concentrate under
reduced pressure

Partition between
EtOAc and water

Extract aqueous layer with EtOAc

Dry combined organic layers
(e.g., over Na2SO4)

Concentrate dried
organic phase

Purify by column
chromatography (Silica gel)

Characterize product
(NMR, MS)

Click to download full resolution via product page

Caption: Workflow for N-alkylation of 6-bromo-pyridin-2-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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